Lipophilicity (Log P) Enhancement vs. 3,5-Dimethylisoxazole
The introduction of a chlorine atom at the 4-position of the isoxazole ring significantly increases lipophilicity. The calculated Log P for 4-Chloro-3,5-dimethylisoxazole is 1.94, compared to a Log P of 1.29 for the non-halogenated parent compound, 3,5-dimethylisoxazole [1][2]. This increase of 0.65 Log P units corresponds to a more than fourfold increase in the partition coefficient between octanol and water, enhancing predicted membrane permeability.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 1.94 |
| Comparator Or Baseline | 3,5-Dimethylisoxazole (CAS 300-87-8): 1.29 |
| Quantified Difference | ΔLog P = +0.65 (50% increase in Log P value) |
| Conditions | Calculated via in silico methods (e.g., ACD/Labs, EPI Suite) [1][2] |
Why This Matters
Higher lipophilicity directly influences a compound's ADME profile, particularly its ability to cross biological membranes, making 4-chloro-3,5-dimethylisoxazole a preferred building block for optimizing bioavailability in drug discovery programs.
- [1] ChemSrc. 4-Chloro-3,5-dimethylisoxazole (CAS 10557-86-5). Retrieved from https://m.chemsrc.com/en/cas/10557-86-5_1150657.html View Source
- [2] Molbase. 3,5-Dimethylisoxazole (CAS 300-87-8). Retrieved from https://qiye.molbase.cn/000/300-87-8-molbase-33533.html View Source
